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For Researchers, Scientists, and Drug Development Professionals

Geldanamycin, a natural product isolated from Streptomyces hygroscopicus, was one of the

first identified inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for

the stability and function of numerous client proteins involved in cancer cell growth,

proliferation, and survival.[1] Despite its potent anti-cancer activity, the clinical development of

geldanamycin was hampered by its poor aqueous solubility and significant hepatotoxicity.[1]

This has led to the development of several semi-synthetic derivatives with improved

pharmacological properties. This guide provides a head-to-head comparison of prominent

geldanamycin derivatives: 17-allylamino-17-demethoxygeldanamycin (17-AAG), 17-

(dimethylaminoethylamino)-17-demethoxygeldanamycin (17-DMAG), and the hydroquinone

derivative IPI-504, against the parent compound, geldanamycin.

Performance Metrics: A Quantitative Comparison
The efficacy and safety of Hsp90 inhibitors are determined by several key performance metrics.

Below is a summary of the available data for geldanamycin and its derivatives.

Hsp90 Binding Affinity
The primary mechanism of action for geldanamycin and its derivatives is the competitive

inhibition of ATP binding to the N-terminal domain of Hsp90.[2] The binding affinity is a critical

determinant of their potency. While direct comparative studies measuring the dissociation
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constant (Kd) or inhibition constant (Ki) under identical conditions are limited, the available data

indicates that these derivatives retain high-affinity binding to Hsp90.

Compound
Hsp90 Binding Affinity
(IC50/Kd)

Notes

Geldanamycin -

High affinity, serves as the

parent compound for

derivatives.

17-AAG IC50: ~119 nM

Potent inhibitor, with some

studies suggesting a higher

affinity for Hsp90 from tumor

cells.

17-DMAG IC50: 24 nM, 62 nM

Generally considered more

potent than 17-AAG in Hsp90

binding.[3][4]

IPI-504
Slightly more potent than 17-

AAG

As the hydroquinone of 17-

AAG, it readily converts to 17-

AAG in vivo and shows

comparable or slightly better

Hsp90 inhibition.[5]

In Vitro Cytotoxicity
The anti-proliferative activity of these compounds has been evaluated in a wide range of

cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate their

potency against various cancer types.
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Compound Cell Line Cancer Type IC50 (nM)

Geldanamycin HL-60 Leukemia ~20

17-AAG SKBR3 Breast Cancer ~29

SKOV3 Ovarian Cancer ~32

HL-60 Leukemia ~40

17-DMAG SKBR3 Breast Cancer ~8

SKOV3 Ovarian Cancer ~46

HL-60 Leukemia ~10

MEXF 276L Melanoma
More potent than 17-

AAG

IPI-504 HCT116 Colon Cancer ~50-100

NCI-H460 Lung Cancer ~50-100

Note: IC50 values can vary between studies due to different experimental conditions.

Physicochemical Properties and In Vivo Toxicity
A major driver for the development of geldanamycin derivatives was to overcome the poor

solubility and high toxicity of the parent compound.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1254590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Aqueous Solubility
In Vivo Maximum
Tolerated Dose
(MTD) in Mice

Notes

Geldanamycin Poor -
High hepatotoxicity

limits in vivo use.[1]

17-AAG

Poor (requires

formulation with

solubilizing agents like

DMSO)

~50-75 mg/kg (i.p.)

Reduced

hepatotoxicity

compared to

geldanamycin.

17-DMAG Water-soluble
21 mg/m²/day (in

human clinical trials)

Improved

bioavailability and can

be administered orally.

[6][7] However, some

studies suggest higher

toxicity than 17-AAG.

[8]

IPI-504 Highly water-soluble -

As a hydroquinone

hydrochloride salt, it

has significantly

improved solubility.[5]

Hsp90 Signaling Pathway and Mechanism of Action
Hsp90 is a critical molecular chaperone that facilitates the proper folding, stability, and

activation of a wide array of "client" proteins. Many of these client proteins are key components

of oncogenic signaling pathways. By inhibiting the ATPase activity of Hsp90, geldanamycin and

its derivatives disrupt the chaperone cycle, leading to the misfolding, ubiquitination, and

subsequent proteasomal degradation of these client proteins. This results in the simultaneous

downregulation of multiple signaling pathways that are essential for cancer cell survival and

proliferation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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